Dibutyl sulfate

Descripción general

Descripción

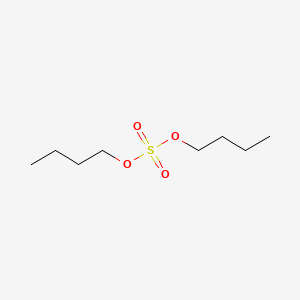

Dibutyl sulfate is an organic compound with the molecular formula C8H18O4S. It is also known as sulfuric acid, dibutyl ester. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used as an alkylating agent in various chemical reactions .

Métodos De Preparación

Dibutyl sulfate can be synthesized through several methods. One common method involves the reaction of butanol with sulfuric acid. This reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of this compound . Industrial production methods often involve the use of continuous reactors to maintain consistent quality and yield.

Análisis De Reacciones Químicas

Dibutyl sulfate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form butanol and sulfuric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Dibutyl sulfate is primarily used as an alkylating agent in organic synthesis. It facilitates the introduction of butyl groups into various organic molecules, enhancing their reactivity and stability. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biological Research

In biological studies, this compound serves to investigate the effects of alkylating agents on cellular systems. Research has shown that it can induce mutations in DNA, making it a useful tool for studying genetic damage and repair mechanisms in various organisms.

Industrial Applications

This compound finds applications in the production of industrial chemicals. It acts as a reagent in the manufacturing processes of surfactants, plasticizers, and other chemical intermediates. Its role as a plasticizer is particularly notable in enhancing the flexibility and durability of polymers like polyvinyl chloride (PVC).

Case Study 1: Alkylation Processes

A recent study highlighted the use of this compound in a novel sulfuric acid alkylation process. The research focused on minimizing acid consumption while maximizing the efficiency of alkylation reactions. The results demonstrated that this compound significantly improved the quality of alkylated products, showcasing its importance in industrial chemistry.

Case Study 2: Environmental Impact

Research examining the environmental effects of this compound revealed its potential to alter microbial communities in soil ecosystems. The study indicated that exposure to this compound enhanced gene abundances related to nitrogen and sulfur metabolism, suggesting implications for soil health and nutrient cycling .

Mecanismo De Acción

The mechanism of action of dibutyl sulfate involves its ability to act as an alkylating agent. It can transfer butyl groups to nucleophilic sites on molecules, thereby modifying their chemical structure and properties. This alkylation process can affect molecular targets and pathways, leading to changes in biological activity and chemical reactivity .

Comparación Con Compuestos Similares

Dibutyl sulfate can be compared with other similar compounds such as:

Dimethyl sulfate: Another alkylating agent with similar properties but different alkyl groups.

Diethyl sulfate: Similar to this compound but with ethyl groups instead of butyl groups.

Dibutyl sulfite: A related compound with a sulfite group instead of a sulfate group.

This compound is unique in its specific alkylating properties and its applications in various fields of research and industry.

Actividad Biológica

Dibutyl sulfate (DBS) is an organosulfur compound with significant industrial applications, particularly as a reagent in organic synthesis and as a plasticizer. Understanding its biological activity is crucial for assessing its potential health impacts and environmental effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of DBS's biological activity.

This compound is characterized by its two butyl groups attached to a sulfate group. Its chemical structure allows it to interact with biological systems, leading to various effects on cellular processes. The mechanism of action primarily involves the formation of reactive sulfate esters, which can modify proteins and nucleic acids, potentially leading to cytotoxicity.

Cytotoxicity and Genotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cell types. A study evaluating the effects of DBS on mouse ovarian antral follicles indicated that exposure at concentrations greater than 10 µg/ml resulted in significant growth inhibition and cytotoxicity at higher concentrations (≥500 µg/ml) . The cytotoxicity was associated with cell cycle arrest and increased apoptosis, suggesting that DBS can disrupt normal cellular functions.

Dermal Sensitization

DBS has been implicated in contact dermatitis cases, particularly in occupational settings where exposure is prevalent. Case studies have reported dermatitis outbreaks in factories utilizing DBS-containing adhesives. The compound acts as a sensitizer, enhancing the immune response upon repeated exposure .

Endocrine Disruption

This compound has been linked to endocrine-disrupting effects. Animal studies have shown that exposure can lead to reproductive tract malformations and altered hormonal profiles in offspring . These findings raise concerns about the long-term implications of DBS exposure on reproductive health.

Summary of Biological Activities

Case Studies

- Occupational Exposure : In a factory producing adhesives containing this compound, workers reported increased incidences of dermatitis. Investigations revealed that repeated skin contact with DBS led to enhanced immune responses, indicating sensitization .

- Reproductive Toxicology : A study involving pregnant rats exposed to this compound demonstrated adverse reproductive outcomes, including delayed vaginal opening and changes in estrous cyclicity in female offspring . This study highlighted the potential for DBS to disrupt normal reproductive development.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological impact. Studies suggest that DBS can influence microbial communities in soil by altering metabolic pathways, which may have downstream effects on nutrient cycling and ecosystem health .

Propiedades

IUPAC Name |

dibutyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEDOLJKVASKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211536 | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-22-9 | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dibutyl sulfate in the alkylation process described in the research?

A1: The research abstract highlights a novel sulfuric acid alkylation process where minimizing acid consumption is key []. this compound plays a crucial role in this process. Spent acid is reacted with propylene and butylene, leading to the formation of diisopropyl sulfate and this compound in a dedicated olefin absorption zone. These sulfates are then separated in an extraction zone []. This separation is important because the recovered this compound and diisopropyl sulfate are channeled into separate alkylation reaction zones, ultimately enhancing the alkylation reaction's efficiency and the quality of the alkylated products [].

Q2: Are there alternative compounds to this compound in this process, and how do they compare?

A2: The research abstract specifically focuses on this compound and its interaction with diisopropyl sulfate within the described alkylation process []. It doesn't delve into alternative compounds or their comparative performance in this specific context. Further research would be needed to explore potential alternatives and assess their effectiveness in achieving similar outcomes within this specific alkylation process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.